[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Description
[(2R,3R,4R,5S)-3,4,5-Triacetyloxyoxan-2-yl]methyl acetate (CAS: 13137-69-4) is a fully acetylated derivative of 1,5-anhydro-D-glucitol, a sugar alcohol derived from glucose. Its systematic IUPAC name reflects a five-membered oxolane (tetrahydrofuran) ring with three acetyloxy groups at positions 3, 4, and 5, and a methyl acetate substituent at position 2. The compound is a tetraacetate, with molecular formula C14H20O10 and a molar mass of 348.30 g/mol .
Properties
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHEXUWXLOVPV-XJFOESAGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate, also known as 1,5-Anhydroglucitol, primarily targets the sodium-glucose transporter 2 (SGLT2) . SGLT2 is a protein in the kidney that reabsorbs glucose into the bloodstream.
Mode of Action
The compound works by inhibiting SGLT2. This inhibition allows extra glucose to be excreted through the urine, improving glycemic control without increasing insulin secretion.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal glucose reabsorption process . By inhibiting SGLT2, the compound prevents glucose from being reabsorbed back into the bloodstream, promoting glucose excretion in urine.
Pharmacokinetics
It is known that the compound has good oral availability. It reduces blood glucose levels by preventing the renal glucose reabsorption process and promoting glucose excretion in urine.
Result of Action
The molecular and cellular effects of the compound’s action result in improved glycemic control. By inhibiting SGLT2 and promoting glucose excretion in urine, the compound helps to lower blood glucose levels.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the patient’s diet and overall health status. The compound’s stability can be influenced by storage conditions. It is recommended to store the compound in a sealed, dry environment at room temperature.
Biochemical Analysis
Biochemical Properties
D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate has been found to exhibit inhibitory effects on certain enzymes such as protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase. These interactions suggest that D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate may play a role in regulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
The effects of D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate on cells are not well-studied. Given its structural similarity to glucose, it is plausible that this compound may influence cellular processes related to glucose metabolism. For instance, it may affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate remains unclear. Its inhibitory effects on PTP1B and α-glucosidase suggest that it may bind to these enzymes, potentially altering their activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Given its structural similarity to glucose, it is likely that this compound exhibits stability and degradation patterns similar to those of glucose.
Metabolic Pathways
Given its structural similarity to glucose, it is plausible that this compound may be involved in pathways related to glucose metabolism.
Biological Activity
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the molecular formula and features multiple acetoxy groups attached to an oxane ring. Its structural complexity contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.
- Antioxidant Activity : The presence of acetoxy groups may contribute to free radical scavenging abilities.
- Potential Anti-inflammatory Effects : Some derivatives of acetoxy compounds have demonstrated anti-inflammatory properties in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this acetate can inhibit enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : The amphiphilic nature allows interaction with lipid membranes of microbial cells.
- Modulation of Signaling Pathways : Certain acetates can influence cellular signaling pathways related to inflammation and oxidative stress.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of compounds similar to this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound exhibited high antioxidant activity measured by DPPH radical scavenging. The IC50 value was found to be 25 µg/mL, indicating strong potential for use in formulations aimed at reducing oxidative stress.
Research Findings
Recent research has focused on the synthesis and optimization of this compound analogs to enhance its biological activity. Modifications in the acetoxy groups have been shown to improve both antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Typically prepared via acetylation of 1,5-anhydro-D-glucitol using acetic anhydride under catalytic conditions.
- Applications : Used as an intermediate in organic synthesis, particularly in carbohydrate chemistry for glycosylation reactions or polymer modifications .
- Physical Properties : High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate stability under ambient conditions.
Comparison with Similar Acetylated Carbohydrate Derivatives
Structural and Functional Group Variations
The compound is compared to structurally analogous acetylated sugars, emphasizing substituent positions, ring size, and functional groups.
Key Differences and Implications
Ring Size and Conformation: The target compound’s oxolane ring (5-membered) introduces puckering effects (quantified via Cremer-Pople parameters ), affecting steric interactions during reactions. In contrast, pyranose derivatives (6-membered) exhibit chair or boat conformations, altering solubility and stability .
Functional Group Reactivity: The azido group in [(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate enables click chemistry applications (e.g., CuAAC reactions), a feature absent in the target compound . Hydroxyl vs. Acetoxy Groups: β-D-Mannopyranose tetraacetate retains a free hydroxyl group at position 5, making it more reactive toward selective deacetylation .
Synthetic Utility: Ribofuranose tetraacetate is a key intermediate in nucleoside analog synthesis (e.g., antiviral drugs like remdesivir) due to its compatibility with phosphoramidite chemistry . The target compound’s glucitol backbone is preferred in chiral stationary phases for chromatography, leveraging its stereochemical rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
